molecular formula C36H61N13O10 B10826624 H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH

H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH

Cat. No.: B10826624
M. Wt: 836.0 g/mol
InChI Key: UIPUKCRNGDAFKO-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is a synthetic peptide composed of a sequence of amino acids in their DL-configuration. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The DL-configuration refers to the presence of both D- and L-forms of amino acids, which can influence the compound’s properties and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-Arg) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (DL-Asp) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-Lys, DL-Val, DL-Tyr, DL-Arg).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process and allow for the large-scale production of peptides. These synthesizers can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present, leading to the formation of free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

    Oxidation: Dityrosine, oxidized amino acids.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The presence of both D- and L-forms of amino acids can affect the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-Thr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-Thr-DL-Tyr-DL-Pro-DL-Arg-DL-Thr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-Thr-DL-Pro-NH2: A peptide with a similar DL-configuration and sequence complexity.

    Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2: Another synthetic peptide with a different sequence but similar applications in research and industry.

Uniqueness

H-DL-Arg-DL-Asp-DL-Lys-DL-Val-DL-Tyr-DL-Arg-OH is unique due to its specific sequence and the presence of both D- and L-forms of amino acids. This configuration can result in distinct biological activities and interactions compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C36H61N13O10

Molecular Weight

836.0 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)

InChI Key

UIPUKCRNGDAFKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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